molecular formula C5H5F2IN2 B2402251 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole CAS No. 2445791-43-3

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2402251
CAS No.: 2445791-43-3
M. Wt: 258.01
InChI Key: IWSXUILHJDDQSY-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoroethyl and iodine substituents on the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole typically involves the introduction of the difluoroethyl and iodine groups onto a pyrazole ring. One common method is the nucleophilic substitution reaction, where a suitable pyrazole precursor is reacted with a difluoroethylating agent and an iodine source under specific conditions. For example, the reaction can be carried out using a nickel-catalyzed difluoroethylation process, followed by iodination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can influence its electronic properties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1-Difluoroethyl)-4-chloro-1H-pyrazole
  • 5-(1,1-Difluoroethyl)-4-bromo-1H-pyrazole
  • 5-(1,1-Difluoroethyl)-4-fluoro-1H-pyrazole

Uniqueness

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its chloro, bromo, and fluoro counterparts. The iodine substituent can participate in specific chemical reactions that are not feasible with other halogens, making this compound valuable in certain synthetic and research applications .

Properties

IUPAC Name

5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-5(6,7)4-3(8)2-9-10-4/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSXUILHJDDQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NN1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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